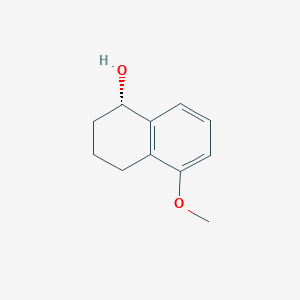
(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL: is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the naphthalene ring, which is partially hydrogenated. The stereochemistry of the compound is denoted by the (1S) configuration, indicating the specific spatial arrangement of atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL can be achieved through several synthetic routes. One common method involves the reduction of 5-methoxy-1-tetralone using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically takes place in an inert solvent under controlled temperature conditions to achieve high yield and purity.
Industrial Production Methods: For industrial production, the synthesis may involve catalytic hydrogenation of 5-methoxy-1-tetralone in the presence of a chiral catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high enantiomeric purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Formation of 5-methoxy-1-tetralone or 5-methoxy-1-naphthaldehyde.
Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of methoxy-substituted naphthalenes on biological systems. It serves as a model compound to understand the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific receptors or enzymes. Its stereochemistry is crucial for the activity and selectivity of potential therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its methoxy group imparts desirable olfactory properties, making it valuable in the fragrance industry.
Wirkmechanismus
The mechanism of action of (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the stereochemistry play a crucial role in its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- (1S,2R)-5-Methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- (1S)-4,5-Dimethoxy-1-(methylamino)methylbenzocyclobutane hydrochloride
Uniqueness: (1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to its specific stereochemistry and the presence of a methoxy group at the 5-position. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(1S)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
KEHUANDJKBFXBA-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC=CC2=C1CCC[C@@H]2O |
Kanonische SMILES |
COC1=CC=CC2=C1CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol](/img/structure/B13224648.png)
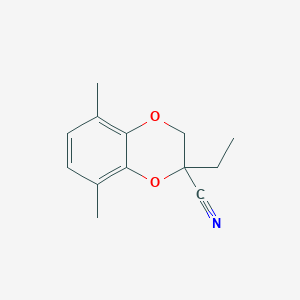



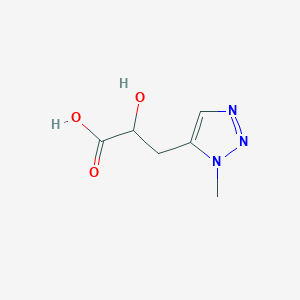

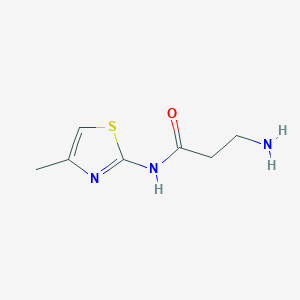
![{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13224702.png)
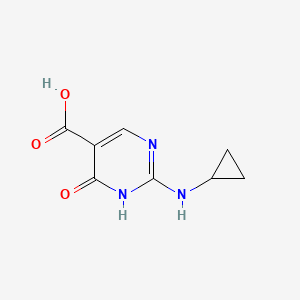
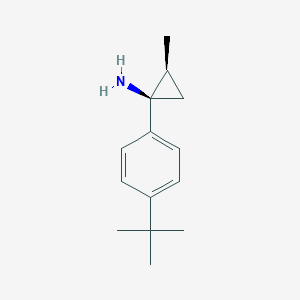

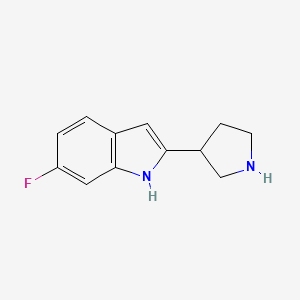
![[3-(Hexylamino)phenyl]methanol](/img/structure/B13224740.png)
